
Cucurbitacin Q1
Overview
Description
Cucurbitacin Q1 is a member of the cucurbitacin family, a group of highly oxygenated tetracyclic triterpenoids. These compounds are primarily found in the Cucurbitaceae family, which includes plants like cucumbers, melons, and gourds. Cucurbitacins have been known for their bitter taste and have been used in traditional medicine for their various biological activities, including anti-inflammatory, antimicrobial, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cucurbitacin Q1 involves multiple steps, starting from simpler triterpenoid precursors. The key steps include cyclization, oxidation, and functional group modifications. The reaction conditions often require the use of strong acids or bases, oxidizing agents, and specific catalysts to achieve the desired transformations .
Industrial Production Methods: Industrial production of this compound typically involves extraction from natural sources, followed by purification processes such as chromatography. Advanced techniques like supercritical fluid extraction, ultrasonic-assisted extraction, and microwave-assisted extraction have also been explored to enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions: Cucurbitacin Q1 undergoes various chemical reactions, including:
Oxidation: This reaction is crucial for introducing oxygen-containing functional groups, enhancing the compound’s biological activity.
Reduction: Used to modify specific functional groups, often to increase stability or alter biological activity.
Substitution: Commonly involves replacing hydrogen atoms with other functional groups to create derivatives with different properties.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with unique biological activities .
Scientific Research Applications
Anticancer Properties
Cucurbitacin Q1 exhibits notable anticancer activities by modulating various signaling pathways involved in cancer cell proliferation and apoptosis. Research has shown that cucurbitacins, including Q1, can inhibit cell growth and induce programmed cell death across multiple cancer cell lines.
Anti-Inflammatory Effects
This compound also demonstrates anti-inflammatory properties, making it a potential candidate for treating inflammatory diseases. Its ability to inhibit pro-inflammatory cytokines and pathways suggests its usefulness in conditions characterized by chronic inflammation.
Key Findings
- Cytokine Modulation : Research indicates that cucurbitacins can downregulate the expression of various inflammatory cytokines, contributing to their anti-inflammatory effects .
- Oxidative Stress Reduction : By reducing oxidative stress markers, this compound may help mitigate inflammation-related damage in tissues .
Antiviral Activity
Emerging studies suggest that cucurbitacins possess antiviral properties, particularly against certain viruses. While specific data on this compound is limited, related compounds have shown promise in inhibiting viral replication.
Research Insights
- Mechanism of Action : The antiviral effects are thought to be mediated through the inhibition of viral entry and replication within host cells .
- Potential Applications : This activity positions this compound as a candidate for further exploration in antiviral drug development.
Other Therapeutic Applications
Beyond its anticancer and anti-inflammatory roles, this compound has been investigated for various other pharmacological effects:
- Hepatoprotective Effects : Some studies suggest that cucurbitacins can protect liver cells from damage induced by toxins or pathogens .
- Antimicrobial Activity : There is evidence supporting the antimicrobial properties of cucurbitacins against certain bacterial strains .
Case Studies and Research Findings
Mechanism of Action
Cucurbitacin Q1 exerts its effects through multiple molecular targets and pathways:
Inhibition of Signal Transduction: It interferes with the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, which is crucial for cell proliferation and survival.
Induction of Apoptosis: Promotes programmed cell death in cancer cells by activating caspases and other apoptotic proteins.
Anti-inflammatory Effects: Inhibits the production of pro-inflammatory cytokines and enzymes, reducing inflammation.
Comparison with Similar Compounds
Cucurbitacin Q1 is unique among cucurbitacins due to its specific structural features and biological activities. Similar compounds include:
Cucurbitacin B: Known for its potent anticancer activity but with different molecular targets.
Cucurbitacin E: Exhibits strong anti-inflammatory properties.
Cucurbitacin D: Studied for its antimicrobial and hepatoprotective effects.
Each of these compounds shares a common tetracyclic triterpenoid structure but differs in functional groups and biological activities, highlighting the diversity and potential of the cucurbitacin family .
Biological Activity
Cucurbitacin Q1 is a member of the cucurbitacin family, which consists of highly oxidized tetracyclic triterpenoids known for their diverse biological activities, particularly in cancer treatment. This article explores the pharmacological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by recent research findings.
Overview of this compound
Cucurbitacins are naturally occurring compounds found in various plants, particularly in the Cucurbitaceae family. They have garnered attention due to their potent anticancer properties, anti-inflammatory effects, and hepatoprotective activities. This compound specifically has shown promise in inhibiting tumor growth and modulating various signaling pathways involved in cancer progression.
This compound exhibits its anticancer effects through several mechanisms:
- Inhibition of JAK/STAT3 Pathway : Cucurbitacins, including Q1, have been shown to inhibit the JAK/STAT3 signaling pathway, which is often constitutively activated in many cancers. This inhibition leads to decreased expression of genes associated with cell proliferation and survival, such as cyclins and Bcl-2 .
- Induction of Apoptosis : Research indicates that this compound can induce apoptosis in cancer cells by activating caspases and promoting mitochondrial dysfunction . For instance, studies on non-small cell lung cancer (NSCLC) cells demonstrated that treatment with this compound resulted in increased apoptosis rates and enhanced caspase-3 and caspase-9 activities .
- Cell Cycle Arrest : this compound disrupts the cell cycle by inhibiting cyclin-dependent kinases (CDKs), leading to cell cycle arrest at the G2/M phase. This effect is crucial for preventing the proliferation of cancer cells .
In Vitro and In Vivo Studies
Several studies have documented the effectiveness of this compound against various cancer types:
- Liver Cancer : In vitro studies showed that this compound significantly inhibited the growth of liver cancer cells by inducing apoptosis and reducing cell viability .
- Breast Cancer : Research indicated that this compound could suppress breast cancer cell proliferation through similar apoptotic pathways .
- Colon Cancer : Studies have reported that this compound inhibits colon cancer cell migration and invasion by downregulating matrix metalloproteinase (MMP)-9 expression, which is crucial for tumor metastasis .
Anti-inflammatory Effects
This compound also possesses anti-inflammatory properties. It has been shown to inhibit cyclooxygenase (COX) enzymes involved in inflammatory processes, thereby reducing inflammation-related complications in various chronic diseases . This dual action—anticancer and anti-inflammatory—highlights its potential as a therapeutic agent.
Pharmacokinetics
Understanding the pharmacokinetics of this compound is essential for its therapeutic application. Recent studies indicate that cucurbitacins undergo extensive metabolism involving glucuronidation and sulfation processes, which can affect their bioavailability and efficacy . The identification of specific metabolic pathways may aid in optimizing dosing regimens for clinical use.
Data Summary
Property | This compound |
---|---|
Compound Class | Tetracyclic triterpenoid |
Anticancer Activity | Inhibits growth in liver, breast, and colon cancers |
Mechanisms | JAK/STAT3 inhibition, apoptosis induction, cell cycle arrest |
Anti-inflammatory Activity | COX inhibition |
Metabolism | Glucuronidation and sulfation |
Case Study 1: NSCLC Treatment
A study conducted on A549 NSCLC cells demonstrated that treatment with this compound led to a significant reduction in cell proliferation and increased apoptosis rates. The study highlighted the compound's potential as a novel therapeutic agent for NSCLC patients who are often resistant to conventional therapies .
Case Study 2: Liver Cancer
In another investigation focusing on liver cancer cells, this compound was shown to enhance sensitivity to chemotherapeutic agents while simultaneously reducing tumor growth through multiple apoptotic pathways . This suggests that combining this compound with existing treatments could improve patient outcomes.
Properties
IUPAC Name |
[(E,6R)-6-hydroxy-2-methyl-5-oxo-6-[(2S,3S,8S,9R,10R,13R,14S,16R,17R)-2,3,16-trihydroxy-4,4,9,13,14-pentamethyl-11-oxo-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]hept-3-en-2-yl] acetate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H48O8/c1-17(33)40-27(2,3)13-12-23(36)32(9,39)25-21(35)15-29(6)22-11-10-18-19(14-20(34)26(38)28(18,4)5)31(22,8)24(37)16-30(25,29)7/h10,12-13,19-22,25-26,34-35,38-39H,11,14-16H2,1-9H3/b13-12+/t19-,20+,21-,22+,25+,26-,29+,30-,31+,32+/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMJMTWXDWFWZHV-OBTWUPKTSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC(C)(C)C=CC(=O)C(C)(C1C(CC2(C1(CC(=O)C3(C2CC=C4C3CC(C(C4(C)C)O)O)C)C)C)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC(C)(C)/C=C/C(=O)[C@@](C)([C@H]1[C@@H](C[C@@]2([C@@]1(CC(=O)[C@@]3([C@H]2CC=C4[C@H]3C[C@@H]([C@H](C4(C)C)O)O)C)C)C)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H48O8 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
560.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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